molecular formula C10H11FO2 B1600871 Ethyl 3-fluoro-4-methylbenzoate CAS No. 86239-00-1

Ethyl 3-fluoro-4-methylbenzoate

Cat. No. B1600871
CAS RN: 86239-00-1
M. Wt: 182.19 g/mol
InChI Key: XXAHBQYWMMITFM-UHFFFAOYSA-N
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Description

Ethyl 3-fluoro-4-methylbenzoate (EFMB) is an ester compound that is commonly used in a variety of scientific research applications. It is an important chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. EFMB is also used as a flavor and fragrance ingredient in food, beverages, and cosmetics. This compound has a wide range of properties that make it useful in a variety of scientific research applications.

Scientific Research Applications

  • Poly (3,4-ethylenedioxythiophene) (PEDT, PEDOT) :

    • Application: PEDT is a highly valuable electric and electronic material with several applications like antistatic coatings, cathodes in capacitors, through-hole plating, OLED’s, OFET’s, photovoltaics, and electrochromic applications .
    • Method: Applications are reviewed depending on the two different ways of preparation: in situ polymerisation of the monomer, usually carried out by the user, and applying the prefabricated polymer in the form of its water-based complex with poly (styrene sulfonic acid) .
    • Results: The basic chemical and physical properties of PEDT are discussed to outline the fundamentals which lead to PEDT as a highly valuable electric and electronic material .
  • Trifluoromethylpyridines (TFMP) :

    • Application: TFMP and its derivatives are used in the protection of crops from pests and in the pharmaceutical and veterinary industries .
    • Method: The synthesis and applications of TFMP derivatives are reviewed, with a focus on their use in the agrochemical and pharmaceutical industries .
    • Results: More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

properties

IUPAC Name

ethyl 3-fluoro-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-3-13-10(12)8-5-4-7(2)9(11)6-8/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXAHBQYWMMITFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001022643
Record name Ethyl 3-fluoro-4-methyl-benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001022643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-fluoro-4-methylbenzoate

CAS RN

86239-00-1
Record name Benzoic acid, 3-fluoro-4-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86239-00-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-fluoro-4-methyl-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl 3-fluoro-4-methyl-benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001022643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 10.2 g (66.2 mmol) of 3-fluoro-4-methylbenzoic acid in 50 mL of EtOH and 25 mL of toluene containing 0.2 mL of H2SO4 was heated gradually to 120° C. (oil bath temperature), and the solvent was removed by distillation over a period of 2.25 h through a 10-cm Vigreux column. The residue was cooled, treated with a further 50 mL of EtOH and 25 mL of toluene, and the distillation was repeated. The residual solution, containing some white solid, was poured into 75 mL of aqueous NaHCO3 and extracted with hexane (75 mL, then 50 mL). The extract was washed with water (2×75 mL), dried (Na2SO4), and concentrated. The pale-yellow liquid was distilled, bp 49°-58° C. (0.01-0.05 mm) to give 11.1 g (92% yield) of ethyl 3-fluoro-4-methylbenzoate as a colorless liquid: IR (CHCl3) 1720 (C=O), 1580, 1420, 1370, 1290, 1190, 1130, 1090, 1020, 940, 895 cm-1 ; 1H NMR (CDCl3) δ 1.40 (t, J=7 Hz, 3, CO2CH2CH3), 2.32 (d, J=2 Hz, 3, ArCH3), 4.37 (q, J=7 Hz, 2, CO2CH2CH3), 7.22 (dd, J=8 Hz, J=8 Hz, 1, 6' H), 7.68 (m, 2, 3', 5' H); MS calcd for C10H11FO2 182.0743, found 182.0729.
Quantity
10.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
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reactant
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Quantity
50 mL
Type
reactant
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Quantity
25 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

150 ml of EtOH are cooled in an ice bath, 10 ml of thionyl chloride are added slowly, 10 g of 3-fluoro-4-methylbenzoic acid are then added and the reaction mixture is stirred, the temperature being allowed to rise to RT. It is refluxed for 2 hours and then concentrated under vacuum to give 10.45 g of the expected product in the form of an oil.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution (50 mL) of 3-fluoro-4-methylbenzoic acid (5.0 g, 32 mmol) in ethanol was added conc. sulfuric acid (0.25 mL), and the mixture was heated under reflux overnight. The reaction mixture was allowed to cool to room temperature, and neutralized with saturated aqueous sodium hydrogen carbonate, and extracted with ethyl acetate. The obtained organic layer was washed with saturated brine, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure. The obtained crude product was purified by column chromatography (hexane-hexane/ethyl acetate=80/20) to give the title compound as a colorless oil.
Quantity
50 mL
Type
reactant
Reaction Step One
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0.25 mL
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reactant
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0 (± 1) mol
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0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a solution of 3-fluoro-4-methylbenzoic acid (7.707 g, 50.00 mmol) in ethanol (35 ml) was added concentrated sulfuric acid (1.5 ml), and the mixture was heated under reflux for 6 hrs. The reaction mixture was cooled to 0° C., iced water and saturated aqueous sodium hydrogen carbonate were added, and the mixture was extracted twice with diethyl ether. The combined organic layer was washed twice with saturated aqueous sodium hydrogen carbonate and once with saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give ethyl 3-fluoro-4-methylbenzoate (8.599 g, yield 94.4%) as a colorless oil.
Quantity
7.707 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
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Quantity
0 (± 1) mol
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0 (± 1) mol
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Reaction Step Two

Synthesis routes and methods V

Procedure details

To a solution of 3-fluoro-4-methylbenzoic acid (13.23 g, 85.85 mmol) in EtOH (200 mL) at 0° C. was added SOCl2 (3 mL) dropwise. The reaction mixture was heated at 60° C. overnight, then cooled to room temperature, concentrated under reduced pressure and diluted with DCM. The organic layer was washed with 1N NaOH (100 mL×2), dried (MgSO4) and concentrated to give ethyl 3-fluoro-4-methylbenzoate (15.02 g, 96%).
Quantity
13.23 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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